molecular formula C21H23N3O4S B2841684 N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide CAS No. 1005296-04-7

N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide

Cat. No.: B2841684
CAS No.: 1005296-04-7
M. Wt: 413.49
InChI Key: ZJXJZFVSUGGROH-UHFFFAOYSA-N
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Description

N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors. The methoxyphenyl group is then introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the benzene ring, followed by the attachment of the dimethylbenzenesulfonamide moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

Major products formed from these reactions include hydroxylated derivatives, dihydropyridazine compounds, and various substituted sulfonamides .

Scientific Research Applications

N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. For example, it may inhibit platelet aggregation by blocking calcium ion influx, which is necessary for platelet activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

    Norflurazon: Another herbicide.

Uniqueness

What sets N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its methoxyphenyl and sulfonamide moieties contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-12-16(2)14-19(13-15)29(25,26)22-10-11-28-21-9-8-20(23-24-21)17-4-6-18(27-3)7-5-17/h4-9,12-14,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXJZFVSUGGROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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